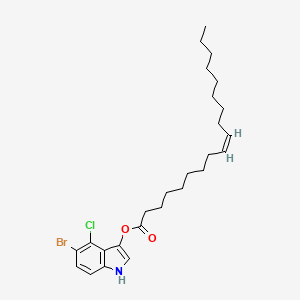
2-Methoxybenzenesulfonic acid
Übersicht
Beschreibung
2-Methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
Sulfonation of Anisole: One common method involves the sulfonation of anisole (methoxybenzene) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production: Industrially, the compound can be synthesized by reacting anisole with sulfuric acid or oleum. The reaction is carried out in a reactor where temperature and concentration are carefully monitored to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the electron-donating methoxy group, which activates the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phenol derivatives.
Common Reagents and Conditions:
Sulfuric Acid: Used in sulfonation reactions.
Chlorosulfonic Acid: Another reagent for sulfonation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Phenol Derivatives: Formed through hydrolysis.
Sulfonated Derivatives: Resulting from further sulfonation reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methoxybenzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzenesulfonic Acid: Similar structure but with the methoxy group at the fourth position.
3,4-Dimethoxybenzenesulfonic Acid: Contains two methoxy groups, providing different reactivity and applications.
Phenolsulfonic Acid: Lacks the methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxybenzenesulfonic acid is unique due to the position of the methoxy group, which significantly influences its reactivity and applications. Its specific structure makes it suitable for targeted chemical reactions and industrial processes.
Eigenschaften
IUPAC Name |
2-methoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAMYDJEQUGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-2,4,5-tricarboxylic acid](/img/structure/B3261297.png)








